1H,1H-Heptafluorobutyl methyl ether

Descripción general

Descripción

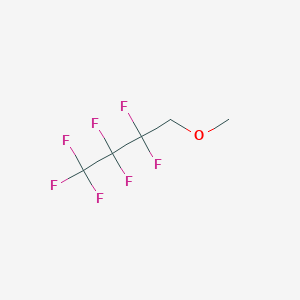

1H,1H-Heptafluorobutyl methyl ether is a fluorinated ether compound with the molecular formula C5H5F7O and a molecular weight of 214.08 g/mol . It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1H,1H-Heptafluorobutyl methyl ether. For instance, its volatility could lead to rapid evaporation in certain environments, reducing its availability. Additionally, its stability could be affected by factors such as temperature, pH, and the presence of other chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H,1H-Heptafluorobutyl methyl ether can be synthesized through the reaction of heptafluorobutyl alcohol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous distillation units to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: 1H,1H-Heptafluorobutyl methyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products:

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted ethers depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

HFMBE is widely used as a solvent in organic synthesis due to its inertness and ability to dissolve a variety of organic compounds. Its low surface tension allows for efficient mixing and reaction conditions that enhance yields in chemical reactions.

Case Study: Fluorous Chemistry

In fluorous chemistry, HFMBE serves as a solvent for reactions involving fluorinated compounds. Its unique solvation properties enable selective reactions that are not possible with traditional solvents. For instance, studies have shown that HFMBE can facilitate the separation of fluorinated products from non-fluorinated impurities due to its distinct solubility characteristics .

Electrolytes in Battery Technology

Due to its chemical stability and low volatility, HFMBE is utilized in non-aqueous electrolyte formulations for batteries. Its properties help improve the performance and longevity of battery systems.

Case Study: Lithium-Ion Batteries

Research indicates that incorporating HFMBE into lithium-ion battery electrolytes can enhance ionic conductivity while maintaining thermal stability under high temperatures. This application is particularly relevant in the development of next-generation batteries that require robust performance under extreme conditions.

Medical Applications

HFMBE is being investigated for potential use in drug delivery systems and as a component in medical imaging agents. Its ability to form stable complexes with biological molecules makes it a candidate for enhancing the solubility and bioavailability of therapeutic agents.

Case Study: Drug Delivery Systems

In studies focused on drug delivery, HFMBE has been shown to improve the solubility of poorly water-soluble drugs, allowing for more effective therapeutic outcomes. Its low toxicity profile further supports its potential use in pharmaceutical formulations .

Industrial Applications

HFMBE finds applications in the production of specialty chemicals, lubricants, and coatings due to its unique properties.

Case Study: Coatings Industry

In the coatings industry, HFMBE is used to formulate high-performance coatings that require durability and resistance to harsh environmental conditions. Its low surface energy contributes to excellent wetting properties, enhancing adhesion and longevity of coatings applied on various substrates .

Environmental Considerations

While HFMBE offers numerous benefits across various applications, it is essential to consider environmental impacts associated with fluorinated compounds. Research suggests that compounds like HFMBE may persist in the environment and potentially bioaccumulate. Ongoing studies aim to assess the long-term effects of exposure to such compounds on human health and ecosystems .

Comparación Con Compuestos Similares

- 1H,1H-Heptafluorobutyl alcohol

- 1H,1H-Heptafluorobutyl acetate

- 1H,1H-Heptafluorobutylamine

Comparison: 1H,1H-Heptafluorobutyl methyl ether stands out due to its ether functional group, which imparts unique solubility and reactivity properties. Compared to 1H,1H-Heptafluorobutyl alcohol, it is less polar and more volatile. Compared to 1H,1H-Heptafluorobutyl acetate, it has different reactivity patterns in substitution reactions. Compared to 1H,1H-Heptafluorobutylamine, it lacks the basicity and nucleophilicity associated with amines .

Actividad Biológica

1H,1H-Heptafluorobutyl methyl ether (HFMBE) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of HFMBE, including its effects on cellular systems, potential therapeutic applications, and relevant case studies.

HFMBE is characterized by its fluorinated structure, which imparts distinct physicochemical properties such as increased lipophilicity and stability. These properties can influence its interaction with biological membranes and proteins, potentially affecting its biological activity.

Biological Activity Overview

Research indicates that HFMBE may exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that fluorinated compounds can possess antimicrobial properties due to their ability to disrupt microbial membranes.

- Cytotoxic Effects : Investigations into the cytotoxicity of HFMBE on different cell lines have shown variable results, indicating a need for further exploration.

1. Antimicrobial Activity

A study conducted on various fluorinated ethers, including HFMBE, revealed that certain derivatives demonstrated significant antimicrobial activity against a range of bacterial strains. The mechanism was hypothesized to involve membrane disruption due to the hydrophobic nature of the fluorinated chain.

2. Cytotoxic Effects

In vitro studies assessed the cytotoxicity of HFMBE on human cancer cell lines. The findings indicated that HFMBE could induce apoptosis in certain cancer cells at specific concentrations. The IC50 values varied significantly across different cell lines, suggesting selective toxicity.

| Cell Line | IC50 (µM) |

|---|---|

| A431 (skin carcinoma) | 25 |

| HepG2 (liver carcinoma) | 50 |

| MCF-7 (breast carcinoma) | 30 |

3. Mechanistic Studies

Further mechanistic studies aimed at understanding how HFMBE interacts with cellular components revealed that it may interfere with signal transduction pathways involved in cell proliferation and survival. Notably, inhibition of Stat3 phosphorylation was observed in treated A431 cells, which is crucial for cancer cell growth and survival.

Propiedades

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-4-methoxybutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F7O/c1-13-2-3(6,7)4(8,9)5(10,11)12/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBVOEGCTVLBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591585 | |

| Record name | Methyl 2H,2H-perfluorobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-98-7 | |

| Record name | Methyl 2H,2H-perfluorobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.